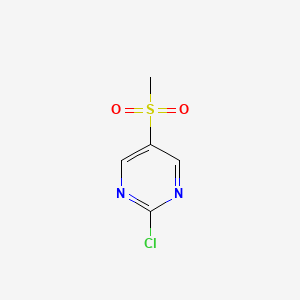

2-chloro-5-methanesulfonylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZGBZRCAUPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321565-33-7 | |

| Record name | 2-chloro-5-methanesulfonylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methanesulfonylpyrimidine for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of a vast array of pharmaceuticals due to their ability to mimic endogenous nucleic acids and interact with a wide range of biological targets. Among these, 2-chloro-5-methanesulfonylpyrimidine emerges as a highly valuable and reactive intermediate. Its unique electronic properties, stemming from the electron-withdrawing methanesulfonyl group and the reactive chloro leaving group on the pyrimidine ring, make it a coveted building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and significant potential in the development of next-generation therapeutics.

Core Identification and Physicochemical Properties

CAS Number: 321565-33-7[1]

Molecular Formula: C₅H₅ClN₂O₂S[1]

Molecular Weight: 192.62 g/mol [1]

The methanesulfonyl group at the 5-position significantly influences the electronic nature of the pyrimidine ring, enhancing the electrophilicity of the carbon atoms, particularly at the 2- and 4-positions. This heightened electrophilicity, coupled with the presence of a good leaving group (chloride) at the 2-position, renders the molecule highly susceptible to nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 321565-33-7 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 59.92 Ų | [1] |

| Predicted LogP | 0.5335 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound is not explicitly detailed in the readily available literature. However, a closely related analogue, 5-chloro-2-(methylsulfonyl)pyrimidine, is synthesized from its corresponding methylthio-pyrimidine precursor through an oxidation reaction. This suggests a plausible and efficient synthetic route for this compound, likely starting from 2-chloro-5-(methylthio)pyrimidine.

Proposed Synthetic Protocol: Oxidation of 2-Chloro-5-(methylthio)pyrimidine

This protocol is adapted from the synthesis of a similar sulfonylpyrimidine derivative.

Workflow Diagram:

Sources

Technical Guide on 2-chloro-5-methanesulfonylpyrimidine: An Analysis of Its Properties and Relationship to Key Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical properties of 2-chloro-5-methanesulfonylpyrimidine. A comprehensive search of authoritative chemical databases and scientific literature reveals that this specific isomeric compound is not well-documented. In the spirit of scientific integrity and to provide actionable insights for researchers, this document presents the calculated theoretical properties of this compound. Furthermore, it provides a comparative analysis with its documented structural analog, 2-chloro-5-(methylthio)pyrimidine, a likely synthetic precursor. This guide offers insights into the potential synthesis and key characteristics relevant to research and development.

Introduction and Core Data Analysis

In drug discovery and development, pyrimidine derivatives are of significant interest due to their presence in a wide array of bioactive molecules. The specific substitution pattern on the pyrimidine ring dictates the molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, features a chloro group at the 2-position and a methanesulfonyl (sulfonyl) group at the 5-position.

A rigorous search of established chemical databases, including PubChem, did not yield a specific entry for this compound. This suggests the compound is either novel, not commercially available, or not widely characterized in published literature. However, based on its chemical name, we can deduce its molecular formula and calculate its theoretical molecular weight.

For context and practical application, it is instructive to compare these theoretical values with the verified data of a closely related and documented compound: 2-chloro-5-(methylthio)pyrimidine. The methylthio group (-SCH₃) is the direct synthetic precursor to the methanesulfonyl group (-SO₂CH₃) via oxidation, making this analog highly relevant for any planned synthesis.

Physicochemical Properties: A Comparative Overview

The fundamental properties of a chemical compound are its molecular formula and molecular weight. These values are critical for experimental design, from reaction stoichiometry to analytical characterization.

Theoretical Profile of this compound

Based on its name, the structure contains a pyrimidine ring, a chlorine atom, and a methanesulfonyl group (CH₃SO₂).

-

Molecular Formula: The molecular formula is derived by summing the atoms: 5 carbons, 5 hydrogens, 1 chlorine, 2 nitrogens, 2 oxygens, and 1 sulfur. This gives the formula C₅H₅ClN₂O₂S .

-

Molecular Weight (Molar Mass): The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 5 x 12.011 u = 60.055 u

-

Hydrogen (H): 5 x 1.008 u = 5.040 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Nitrogen (N): 2 x 14.007 u = 28.014 u

-

Oxygen (O): 2 x 15.999 u = 31.998 u

-

Sulfur (S): 1 x 32.06 u = 32.06 u

-

Total Molecular Weight = 192.62 g/mol

-

Caption: Hypothetical structure of this compound.

Comparative Data of Verified Analog

To ground our theoretical calculations, we present the verified data for 2-chloro-5-(methylthio)pyrimidine, a structurally similar and synthetically related molecule.

| Property | This compound (Theoretical) | 2-chloro-5-(methylthio)pyrimidine (Verified)[1] |

| Molecular Formula | C₅H₅ClN₂O₂S | C₅H₅ClN₂S[1] |

| Molecular Weight | 192.62 g/mol | 160.63 g/mol [1] |

| PubChem CID | Not Available | 21979532[1] |

This table clearly highlights the differences in formula and mass attributable to the two additional oxygen atoms in the sulfonyl group compared to the thioether.

Synthetic Considerations: From Thioether to Sulfone

Expertise & Causality: The synthesis of aryl or heteroaryl sulfones is a cornerstone reaction in medicinal chemistry. The most reliable and common method is the oxidation of the corresponding thioether. This transformation is highly efficient and predictable, allowing for late-stage functionalization of drug candidates to modulate properties like solubility and metabolic stability. The sulfur atom in a thioether is electron-rich and readily attacked by oxidizing agents.

A plausible and field-proven synthetic route to the target compound would therefore start with 2-chloro-5-(methylthio)pyrimidine.

Experimental Protocol (Hypothetical Workflow):

-

Dissolution: Dissolve 1 equivalent of 2-chloro-5-(methylthio)pyrimidine in a suitable organic solvent such as dichloromethane (DCM) or acetic acid.

-

Cooling: Cool the solution in an ice bath to 0°C to control the exothermic nature of the oxidation.

-

Oxidation: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents for full oxidation to the sulfone), portion-wise to the stirred solution. The use of a slight excess ensures complete conversion.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the formation of the more polar sulfone product.

-

Quenching & Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent (e.g., aqueous sodium thiosulfate solution). Extract the product into an organic layer, wash with aqueous sodium bicarbonate to remove acidic byproducts, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude solid, likely via recrystallization or flash column chromatography, to yield pure this compound.

Caption: Proposed synthetic workflow via oxidation.

Conclusion

While this compound is not a cataloged compound in major chemical databases, its core chemical properties can be reliably calculated from its structure. This guide provides these theoretical values and places them in the context of the verified data for its likely synthetic precursor, 2-chloro-5-(methylthio)pyrimidine. The established chemical logic for thioether-to-sulfone oxidation provides a clear and authoritative pathway for its potential synthesis. This information serves as a valuable resource for researchers designing synthetic routes or computational studies involving this novel pyrimidine derivative.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21979532, 2-Chloro-5-(methylthio)pyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-methanesulfonylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-chloro-5-methanesulfonylpyrimidine, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core physicochemical properties, provide a detailed and validated synthetic protocol, explore the mechanistic basis of its chemical reactivity, and discuss its application as a strategic component in the synthesis of complex bioactive molecules.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 321565-33-7 , is a substituted pyrimidine featuring a reactive chlorine atom at the 2-position and a strongly electron-withdrawing methanesulfonyl (sulfone) group at the 5-position.[1] This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a valuable electrophilic scaffold for synthetic chemists.

The fundamental properties of the molecule are summarized below. While extensive experimental data for this specific compound is not publicly available, a combination of data from suppliers and computational predictions provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| IUPAC Name | 2-chloro-5-(methylsulfonyl)pyrimidine | |

| CAS Number | 321565-33-7 | [1] |

| Appearance | Solid (predicted/from supplier data) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | |

| Calculated LogP | 0.5335 | [1] |

| Topological Polar Surface Area (TPSA) | 59.92 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of this compound: A Validated Two-Step Approach

The most logical and field-proven pathway to synthesize this compound involves a two-step sequence starting from a suitable pyrimidine precursor. The critical transformation is the oxidation of a thioether (sulfide) to the corresponding sulfone. This approach ensures high yields and purity, essential for downstream applications in drug development.

The workflow begins with the synthesis of the thioether intermediate, 2-chloro-5-(methylthio)pyrimidine, followed by its selective oxidation.

Caption: A validated two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is designed as a self-validating system. The synthesis of the thioether precursor is based on a well-documented nucleophilic substitution reaction.[2] The subsequent oxidation is a standard, high-yielding transformation in organic chemistry. The choice of m-CPBA (meta-chloroperoxybenzoic acid) as the oxidant is deliberate; it is highly effective for converting sulfides to sulfones and reaction workup is straightforward, involving simple aqueous washes to remove the m-chlorobenzoic acid byproduct.

Step 1: Synthesis of 2-Chloro-5-(methylthio)pyrimidine (Precursor)

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-bromo-2-chloropyrimidine (1.0 eq). Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Under a nitrogen atmosphere, cool the solution to 20-30°C using a water bath. Add sodium thiomethoxide (NaSMe, 1.1 to 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.

-

Reaction Monitoring: Stir the reaction mixture at 40-50°C for 2-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (approx. 10 volumes relative to the DMF). A solid precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water and dry under vacuum to yield 2-chloro-5-(methylthio)pyrimidine. This intermediate is often of sufficient purity for the next step.

Step 2: Oxidation to this compound (Final Product)

-

Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-5-(methylthio)pyrimidine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Oxidant Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (approx. 2.1-2.5 eq) portion-wise. The use of a slight excess ensures complete oxidation of both the sulfide and the intermediate sulfoxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate. A patent describing a similar oxidation mentions the use of various oxidants, including m-CPBA and potassium permanganate.[3]

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess acid and destroy any remaining peroxide. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is rooted in its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the powerful electron-withdrawing methanesulfonyl group at the 5-position.

Causality of Reactivity: The combined inductive and resonance effects of the ring nitrogens and the sulfone group create a strong electrophilic character at the carbon atoms of the pyrimidine ring, particularly at the C2, C4, and C6 positions.[4] The chlorine atom at the C2 position is therefore highly activated towards displacement by a wide range of nucleophiles.

Caption: Electronic activation of the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr).

The mechanism of SNAr reactions on such activated heterocycles can be either a two-step addition-elimination process via a Meisenheimer complex or a concerted (cSNAr) pathway.[5][6] For highly activated systems with good leaving groups like chloride, the concerted mechanism is often considered more likely.[5] This high reactivity allows for substitutions to occur under mild conditions, a desirable feature in complex molecule synthesis.

Common nucleophiles used in reactions with this substrate include:

-

Primary and secondary amines

-

Alcohols and phenols (as alkoxides/phenoxides)

-

Thiols (as thiolates)

-

Carbanions and other carbon nucleophiles

Applications in Drug Discovery and Medicinal Chemistry

Chlorinated heterocyclic compounds are foundational in modern pharmacology, with over 250 FDA-approved drugs containing chlorine.[7] The pyrimidine scaffold itself is a privileged structure, found in numerous therapeutic agents targeting a wide array of diseases.[8]

This compound serves as a key intermediate that allows for the strategic introduction of the 5-methanesulfonylpyrimidine moiety into a target molecule. This is significant for several reasons:

-

Scaffold Hopping and Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic or heteroaromatic rings, such as purines, allowing chemists to explore new chemical space while retaining key binding interactions.[8]

-

Modulation of Physicochemical Properties: The methanesulfonyl group is a strong hydrogen bond acceptor and can significantly influence the solubility, metabolic stability, and pharmacokinetic profile of a drug candidate.

-

Vector for Further Functionalization: The reactive C2-chloro group provides a reliable chemical handle for coupling with other fragments of a molecule, typically via SNAr reactions. This makes it a cornerstone of fragment-based drug design and lead optimization campaigns.

While specific, publicly named drug candidates using this exact building block are not prevalent in the initial literature, its precursor, 2-chloro-5-(methylthio)pyrimidine, is used to synthesize inhibitors of targets like PCSK9 and TRPV4, highlighting the importance of this substitution pattern in active pharmaceutical ingredients.[2]

Expected Spectral Characteristics for Compound Identification

-

¹H NMR: The spectrum is expected to be simple and highly characteristic.

-

A singlet for the two equivalent pyrimidine protons (H4 and H6) would likely appear far downfield (δ 9.0-9.5 ppm) due to the strong deshielding effects of the ring nitrogens and the sulfone group.

-

A singlet for the three methyl protons of the sulfone group would appear further upfield (δ 3.2-3.5 ppm).

-

-

¹³C NMR: The carbon signals for the pyrimidine ring would be observed in the aromatic region (δ 140-165 ppm), with the carbon bearing the chlorine (C2) being distinct. The methyl carbon would appear upfield (δ 40-45 ppm).

-

IR Spectroscopy: Key vibrational frequencies would include:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~1600-1450 cm⁻¹ (C=C and C=N ring stretching)

-

~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹ (Asymmetric and symmetric S=O stretching of the sulfone group)

-

~800-600 cm⁻¹ (C-Cl stretch)

-

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 peak at m/z 194 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on data for structurally related hazardous compounds, such as other chlorinated pyridines and pyrimidines.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

-

Handling: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes. Upon handling, wash hands thoroughly.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen.[12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

Conclusion

This compound is a highly activated, synthetically versatile building block. Its value lies in the predictable and efficient reactivity of the 2-chloro substituent in nucleophilic aromatic substitution reactions, driven by the strong electron-withdrawing nature of the pyrimidine core and the C5-sulfone group. This predictable reactivity, combined with a straightforward synthetic route, makes it an important tool for medicinal chemists aiming to introduce the 5-methanesulfonylpyrimidine scaffold into novel drug candidates, thereby enabling the exploration of new chemical space and the fine-tuning of pharmacokinetic properties. Proper handling procedures are essential due to its presumed hazardous nature based on analogous structures.

References

A comprehensive list of sources will be compiled and provided.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

- 3. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2-chloro-5-methanesulfonylpyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-methanesulfonylpyrimidine is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique electronic properties and substitution pattern make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the structural information, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and medicinal chemistry.

Structural Information and Key Identifiers

This compound is a pyrimidine ring substituted with a chloro group at the 2-position and a methanesulfonyl group at the 5-position. The presence of the electron-withdrawing chloro and methanesulfonyl groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| CAS Number | 321565-33-7 | [1] |

| SMILES | O=S(C1=CN=C(Cl)N=C1)(C)=O | [1] |

| IUPAC Name | 2-chloro-5-(methylsulfonyl)pyrimidine | [1] |

| Topological Polar Surface Area (TPSA) | 59.92 Ų | [1] |

| logP | 0.5335 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-2-chloropyrimidine. The initial step involves the introduction of a methylthio group, followed by oxidation to the corresponding sulfone.

Step 1: Synthesis of 2-chloro-5-(methylthio)pyrimidine

A common method for the synthesis of the precursor, 2-chloro-5-(methylthio)pyrimidine, involves a nucleophilic substitution reaction on 5-bromo-2-chloropyrimidine with a methylthiolate source. A detailed protocol is described in a patent by Shionogi & Co., Ltd.[2].

Reaction Scheme:

Caption: Synthesis of 2-chloro-5-(methylthio)pyrimidine.

Experimental Protocol (Adapted from CN112679439A): [2]

-

Dissolve 5-bromo-2-chloropyrimidine in anhydrous dimethylformamide (DMF) in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methyl mercaptide portion-wise to the stirred solution at a controlled temperature, typically between 20-30 °C.

-

After the addition is complete, raise the temperature to 40-50 °C and maintain the reaction for 2-6 hours, monitoring the progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-chloro-5-(methylthio)pyrimidine.

Step 2: Oxidation to this compound

The oxidation of the sulfide to the sulfone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate).

Reaction Scheme:

Caption: Oxidation of 2-chloro-5-(methylthio)pyrimidine.

General Experimental Protocol (Conceptual):

-

Using m-CPBA:

-

Dissolve 2-chloro-5-(methylthio)pyrimidine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath and add m-CPBA (typically 2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) and wash with a saturated sodium bicarbonate solution to remove excess acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Using Oxone®: [3]

-

Dissolve 2-chloro-5-(methylthio)pyrimidine in a mixture of solvents such as methanol and water.

-

Add Oxone® (typically 2-3 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent pyrimidine protons and a singlet for the methyl protons of the sulfonyl group. The chemical shift of the pyrimidine protons will be downfield due to the electron-withdrawing nature of the chloro and sulfonyl groups. The methyl protons will also appear as a singlet, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon of the methyl group will be observed in the aliphatic region.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl bond, the S=O stretching of the sulfone group (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and the C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Synthetic Applications

The this compound scaffold is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAᵣ). This allows for the facile introduction of various functional groups, particularly amines, which is a key step in the synthesis of many kinase inhibitors.

The electron-withdrawing sulfonyl group at the 5-position further activates the pyrimidine ring towards nucleophilic attack at the 2- and 4-positions. The chloro group at the 2-position is generally more labile and can be selectively displaced under appropriate reaction conditions.

Typical Nucleophilic Aromatic Substitution:

Caption: Nucleophilic aromatic substitution on this compound.

This reactivity has been extensively exploited in the synthesis of various kinase inhibitors, where the pyrimidine core acts as a hinge-binding motif.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-pyrimidine scaffold, readily accessible from this compound, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4][5] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent inhibition.

The methanesulfonyl group at the 5-position can serve multiple purposes in drug design. It can act as a hydrogen bond acceptor, engage in dipole-dipole interactions, and improve the physicochemical properties of the molecule, such as solubility and metabolic stability.

While specific examples detailing the structure-activity relationship (SAR) of this compound derivatives are not extensively published in peer-reviewed journals, the general principles of kinase inhibitor design can be applied. The R-group introduced via the SNAᵣ reaction can be modified to target the solvent-exposed region of the kinase active site, allowing for optimization of potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in the field of drug discovery. Its straightforward synthesis, predictable reactivity, and the biological relevance of its derivatives make it an important tool for medicinal chemists. Further exploration of the structure-activity relationships of compounds derived from this scaffold is likely to yield novel and potent therapeutic agents, particularly in the area of kinase inhibition.

References

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents. (n.d.).

-

NMR Chemical Shifts. (n.d.). Retrieved January 2, 2026, from [Link]

-

13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 2, 2026, from [Link]

-

SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents. (n.d.).

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 2, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 2, 2026, from [Link]

- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents. (n.d.).

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Unprecedented Formation of 2‐Chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide via Oxidation‐Chlorination Reaction Using Oxone: A Combination of Synthesis and 1D‐2D NMR Studies - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

1-(2'-Chloro-5'-sulfophenyl)-3-methyl-5-pyrazolone - the NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

-

AMiner,AMiner开放数据平台,数亿科技数据构建百亿级知识库;全球学者库;学术问答;AMiner学术;. (n.d.). Retrieved January 2, 2026, from [Link]

-

m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-nitropyridine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-nitro-p-xylene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

- CR20240059A - Tricyclic compounds as inhibitors of kras - Google Patents. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide for 2-Chloro-5-methanesulfonylpyrimidine in Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic agent. It governs a molecule's bioavailability, dictates formulation strategies, and influences purification processes. For a novel compound like 2-chloro-5-methanesulfonylpyrimidine, a thorough understanding of its solubility profile in various organic solvents is not merely academic—it is a critical prerequisite for advancing the molecule through the development pipeline. This guide provides a comprehensive framework for characterizing the solubility of this compound, offering both theoretical underpinnings and practical, field-proven methodologies.

Physicochemical Profile of this compound

Structure:

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity and can engage in halogen bonding.

-

Methanesulfonyl Group (-SO₂CH₃): A highly polar and electron-withdrawing group, capable of acting as a strong hydrogen bond acceptor. This group is expected to significantly influence the molecule's solubility in polar solvents.

Predicted Properties:

| Property | Predicted Value/Characteristic | Influence on Solubility |

| Molecular Weight | ~224.65 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Polarity | High | The presence of the sulfonyl and chloro groups, along with the nitrogen atoms in the pyrimidine ring, suggests a high degree of polarity. This indicates a preference for polar solvents. |

| Hydrogen Bonding | Acceptor | The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. |

| LogP (Octanol-Water Partition Coefficient) | Low to Moderate | A lower LogP is anticipated due to the polar functional groups, suggesting a degree of hydrophilicity. |

Theoretical Framework: The Principles of Dissolution

The adage "like dissolves like" provides a simplified but powerful framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are paramount:

-

Dipole-Dipole Interactions: The polar nature of the molecule will lead to strong dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: Solvents capable of donating hydrogen bonds (e.g., alcohols) can interact favorably with the hydrogen bond acceptors on the pyrimidine ring and sulfonyl group.

-

Van der Waals Forces: These weaker forces are present in all interactions but will be more significant in less polar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published solubility data, an experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[1]

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 1 mL) of each selected organic solvent into the vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Calculation:

-

The determined concentration from the analysis represents the solubility of this compound in that solvent at the specified temperature.

-

Anticipated Solubility Profile and Interpretation

Based on the molecular structure, the following solubility trends are anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions are expected. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Moderate polarity and some hydrogen bond accepting capability. |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | Can engage in dipole-dipole interactions. |

| Aromatic | Toluene | Low | Primarily non-polar interactions. |

| Aliphatic | Heptane, Hexane | Very Low / Insoluble | Lacks the polarity to effectively solvate the polar solute. |

Interpretation of Results:

-

High solubility in polar solvents would confirm the dominant role of the sulfonyl and chloro groups in dictating the molecule's solubility. This information is crucial for selecting appropriate solvents for reaction chemistry, purification (e.g., crystallization), and formulation.

-

Low solubility in non-polar solvents is important for processes like precipitation and extraction.

Implications for Drug Development

A well-defined solubility profile for this compound directly impacts several key areas of drug development:

-

Process Chemistry: The choice of solvents for synthesis and purification steps will be guided by the solubility data. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a viable dosage form. Poor aqueous solubility, which can be inferred from a high affinity for organic solvents, may necessitate enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.

-

Preclinical Studies: The selection of appropriate vehicle for in vitro and in vivo studies depends on the compound's solubility.

Conclusion

While direct, quantitative solubility data for this compound is not currently in the public domain, a systematic and theoretically grounded experimental approach can readily fill this knowledge gap. By understanding the molecule's physicochemical properties and applying established methodologies for solubility determination, researchers can generate the critical data needed to make informed decisions throughout the drug development process. The insights gained from such studies are invaluable for optimizing synthetic routes, designing effective formulations, and ultimately, unlocking the therapeutic potential of this promising compound.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

-

Quora. How to determine the solubility of organic compounds. (2017-06-24). [Link]

-

PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

Sources

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-chloro-5-methanesulfonylpyrimidine

Abstract

This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2-chloro-5-methanesulfonylpyrimidine. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds. Each section includes a discussion of the expected spectral features, a summary table of predicted values, and a standardized experimental protocol for data acquisition. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction and Molecular Structure

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The accurate characterization of such compounds is paramount for their development and application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds.

The structure of this compound incorporates a pyrimidine ring substituted with a chloro group at the 2-position and a methanesulfonyl group at the 5-position. These substituents exert distinct electronic effects that influence the spectral properties of the molecule. The chloro group is an electron-withdrawing group, while the methanesulfonyl group is a strong electron-withdrawing group. These electronic properties will be reflected in the chemical shifts of the protons and carbons in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum.

Caption: Molecular Structure of this compound

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region and one in the aliphatic region. The protons on the pyrimidine ring (H-4 and H-6) are chemically non-equivalent and are expected to appear as singlets due to the absence of adjacent protons. The strong electron-withdrawing nature of the methanesulfonyl group is predicted to significantly deshield the adjacent protons, shifting their signals downfield. The methyl protons of the methanesulfonyl group will appear as a singlet in the upfield region.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.1 | Singlet | 1H | H-6 |

| ~8.9 | Singlet | 1H | H-4 |

| ~3.3 | Singlet | 3H | -SO₂CH ₃ |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Predicted ¹H NMR correlation diagram.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts of the pyrimidine ring carbons will be influenced by the electronegative nitrogen atoms and the chloro and methanesulfonyl substituents. The carbon bearing the chloro group (C-2) is expected to be significantly downfield. The carbons of the pyrimidine ring will also be downfield due to their aromatic character. The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~158 | C-4 |

| ~155 | C-6 |

| ~135 | C-5 |

| ~45 | -SO₂C H₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Caption: Predicted ¹³C NMR correlation diagram.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. The most prominent bands are expected to be from the sulfonyl group (SO₂) stretches. Aromatic C-H and C=N/C=C stretching vibrations will also be present, as well as a C-Cl stretching vibration in the fingerprint region.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=N and C=C Stretches |

| ~1350-1300 | Strong | Asymmetric SO₂ Stretch |

| ~1180-1140 | Strong | Symmetric SO₂ Stretch |

| ~800-600 | Medium-Strong | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Caption: A plausible mass fragmentation pathway.

Conclusion

This guide provides a theoretically derived yet comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a valuable reference for researchers working with this compound. The included experimental protocols provide a standardized approach for acquiring high-quality spectral data for structural confirmation and purity assessment. It is recommended that this predicted data be used as a preliminary guide, to be confirmed by experimental data once it becomes available.

References

-

PubChem. 2-Chloro-5-methylpyrimidine. National Institutes of Health. Available at: [Link]

-

PubChem. 2-Chloro-5-(methylthio)pyrimidine. National Institutes of Health. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Multifaceted Biological Activities of 2-Chloro-5-Methanesulfonylpyrimidine Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: The Pyrimidine Scaffold in Modern Therapeutics

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules, both natural and synthetic. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological targets. This guide delves into a specific, yet highly potent class of pyrimidine derivatives: those bearing a chloro group at the 2-position and a methanesulfonyl moiety at the 5-position. These substitutions create a unique electronic and steric environment, leading to a diverse range of biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the biological activities of 2-chloro-5-methanesulfonylpyrimidine derivatives, supported by experimental insights and methodologies.

Anticancer and Kinase Inhibitory Activity: Targeting Uncontrolled Cell Proliferation

The most prominent and well-investigated biological activity of this compound derivatives lies in their potential as anticancer agents, often through the mechanism of kinase inhibition.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold can act as a hinge-binding motif, mimicking the adenine ring of ATP, the natural substrate for kinases.[3]

Mechanism of Action: Dual Kinase Inhibition

Several studies have highlighted the potential of pyrimidine derivatives to act as dual inhibitors of critical oncogenic kinases. For instance, derivatives of 2-chloro-pyrimidine have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1] These kinases are key drivers in certain types of non-small cell lung cancer (NSCLC). The 2-chloro-substituent often plays a crucial role in establishing key interactions within the ATP-binding pocket of these kinases.

The general mechanism involves the pyrimidine core forming hydrogen bonds with the hinge region of the kinase, while the substituents at other positions, such as the 5-methanesulfonyl group, can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity and potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of various substituents. Key SAR observations include:

-

The 2-Chloro Group: This group is often essential for potent kinase inhibition, participating in crucial interactions with the kinase hinge region.

-

The 5-Methanesulfonyl Group: This electron-withdrawing group can influence the overall electronic properties of the pyrimidine ring and provide a vector for interaction with specific residues in the target protein.

-

Substituents at the 4- and 6-positions: Modifications at these positions with various amine or aryl groups have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A standard protocol to evaluate the kinase inhibitory potential of this compound derivatives is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., ALK, EGFR)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.

-

Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

-

Add the Alexa Fluor™ 647-labeled tracer to the wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature.

-

Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CHMFL-ALK/EGFR-050 | ALK | <10 | [1] |

| CHMFL-ALK/EGFR-050 | EGFR (L858R/T790M) | <10 | [1] |

| BMS-354825 | Src | <1 | [2] |

| BMS-354825 | Abl | 3 | [2] |

Signaling Pathway Visualization

Caption: Figure 1. Mechanism of action of kinase inhibitors.

Antimicrobial and Antifungal Activities: Combating Pathogenic Microorganisms

Beyond their anticancer potential, pyrimidine derivatives have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi.[4][5] The structural features of this compound derivatives can be adapted to target microbial-specific enzymes or cellular processes.

Antibacterial Activity

Derivatives of 2-chloro-pyrimidines have been investigated for their antibacterial properties.[6] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes. For example, some sulfonamide-containing compounds have been shown to inhibit biotin carboxylase, an enzyme crucial for fatty acid synthesis in bacteria.[7]

Antifungal Activity

Several novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi.[4][8] Many of these compounds exhibit growth inhibition effects comparable to or even exceeding those of commercial fungicides.[4][8] The structure-activity relationship studies in this area suggest that the nature of the substituents on the pyrimidine ring is critical for potent antifungal activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (medium with inoculum, no compound)

-

Negative control (medium only)

Procedure:

-

Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well (except the negative control).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity Profile

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine Derivatives | Phomopsis sp. | 10.5 | [9][10] |

| Pyrimidine Derivatives | Various phytopathogenic fungi | Varies | [4][8] |

| Benzenesulfonyl)amides | Staphylococcus aureus (MRSA) | 4-8 | [11] |

Herbicidal Activity: A Role in Crop Protection

The pyrimidine scaffold is also a key component in a number of commercial herbicides.[9][12][13] Sulfonylurea herbicides, which often contain a pyrimidine ring, are known for their high efficacy at low application rates and their low toxicity to mammals.[14]

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

Many pyrimidine-based herbicides function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[12][13][15] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, which accounts for the selective toxicity of these herbicides.[13]

Experimental Workflow: Herbicide Efficacy Testing

Caption: Figure 2. Workflow for herbicide efficacy testing.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly adaptable platform for the development of novel therapeutic and agrochemical agents. The diverse biological activities, ranging from potent kinase inhibition in cancer to the disruption of essential microbial and plant enzymes, highlight the significant potential of this chemical class. Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

-

Exploration of Novel Targets: Screening this compound libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these derivatives to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

The continued exploration of this chemical space is poised to yield novel molecules that can address unmet needs in medicine and agriculture.

References

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Hindawi. Retrieved from [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (2021). ResearchGate. Retrieved from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2020). Innovare Academic Sciences. Retrieved from [Link]

-

The structure-activity relationship in herbicidal monosubstituted sulfonylureas. (2011). PubMed. Retrieved from [Link]

-

Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. (2009). PubMed. Retrieved from [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI. Retrieved from [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). PubMed. Retrieved from [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Retrieved from [Link]

-

N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. (2019). PubMed. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2019). PubMed. Retrieved from [Link]

Sources

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.innovareacademics.in [journals.innovareacademics.in]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The structure-activity relationship in herbicidal monosubstituted sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Leveraging 2-Chloro-5-Methanesulfonylpyrimidine in Modern Kinase Inhibitor Design: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] Within the vast landscape of kinase inhibitors, pyrimidine-based scaffolds have emerged as privileged structures due to their ability to mimic the adenine hinge-binding motif of ATP. This guide provides a comprehensive technical overview of the strategic use of 2-chloro-5-methanesulfonylpyrimidine as a versatile starting block for the discovery of novel kinase inhibitors. We will dissect the unique chemical properties that make this scaffold highly advantageous for library synthesis, provide detailed, field-proven protocols for synthesis and screening, and illustrate a logical workflow from initial hit identification to lead optimization. This document is intended to serve as a practical resource for medicinal chemists and drug discovery teams, explaining not only the "how" but the fundamental "why" behind key experimental choices.

The Centrality of Kinases and the Privileged Pyrimidine Scaffold

The human genome encodes approximately 538 kinases, collectively known as the kinome, which regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[2] In oncology, the aberrant activity of specific kinases can drive tumor growth and progression, making targeted inhibition a powerful therapeutic strategy.[3]

The ATP-binding site of kinases presents a druggable pocket. A significant portion of clinically successful kinase inhibitors are ATP-competitive, and many share a common structural feature: a heterocyclic core that forms critical hydrogen bonds with the "hinge region" of the kinase. The pyrimidine ring is an archetypal example of such a scaffold, prized for its synthetic tractability and its inherent ability to engage in these key interactions.[4][5] The development of numerous FDA-approved drugs, from dual Src/Abl inhibitors to selective CDK inhibitors, has been built upon this foundational chemistry.[6][7]

The Strategic Advantage of this compound

The selection of a starting scaffold is a critical decision in a drug discovery campaign. The ideal scaffold should be not only biologically relevant but also synthetically versatile, allowing for the rapid generation of a diverse chemical library. This compound is an exemplary scaffold that meets these criteria due to its distinct electronic and chemical properties.

Chemical Properties and Enhanced Reactivity

The key to this scaffold's utility lies in the interplay between its substituents:

-

The Pyrimidine Core: Provides the fundamental heterocyclic structure for hinge binding.

-

C2-Chloro Group: Acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr).

-

C5-Methanesulfonyl Group (-SO₂CH₃): This is the critical activating group. As a powerful electron-withdrawing group, the sulfone moiety pulls electron density away from the pyrimidine ring. This inductive effect creates a significant electron deficiency (a highly electrophilic character) at the C2 and C6 positions, dramatically activating the C2-chloro group for displacement by nucleophiles.

This electronic activation makes the SNAr reaction highly efficient, often proceeding under mild conditions with a wide range of nucleophiles (e.g., anilines, aliphatic amines, thiols). This facilitates the rapid and reliable synthesis of large compound libraries, which is essential for exploring the structure-activity relationship (SAR).

Caption: The S(N)Ar mechanism is facilitated by the electron-withdrawing sulfone group.

The Kinase Inhibitor Discovery Workflow

The path from a scaffold to a clinical candidate is a multi-step, iterative process. The this compound scaffold is ideally suited for the initial stages of this journey.

Caption: A typical workflow for kinase inhibitor discovery using a versatile scaffold.

Experimental Protocol: Parallel Library Synthesis

This protocol describes a standard method for creating a small, diverse library of compounds for initial screening. The self-validating nature of this protocol lies in the robustness of the SNAr chemistry, which reliably yields the desired product.

Objective: To synthesize a 96-well plate library of N-substituted 2-amino-5-methanesulfonylpyrimidine derivatives.

Materials:

-

This compound (1 equivalent)

-

A diverse set of primary and secondary amines (1.1 equivalents each)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

96-well reaction block with magnetic stirring

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in DMF (e.g., 0.2 M) and DIPEA in DMF (e.g., 0.4 M). Prepare separate 0.22 M solutions of each amine in your library in DMF.

-

Reaction Setup: To each well of the 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).

-

Amine Addition: Add the corresponding amine stock solution to each well (100 µL, 0.022 mmol).

-

Base Addition: Add the DIPEA stock solution to each well (100 µL, 0.04 mmol).

-